atriopeptin analog I

ANP receptor subtyping receptor binding affinity natriuretic peptide pharmacology

Atriopeptin analog I is the only atriopeptin that delivers full natriuretic efficacy without vascular smooth muscle relaxant activity. Its 1000‑fold differential binding (type I KD = 10⁻⁹ M vs type II KD = 10⁻⁶ M) enables selective receptor‑subtype labeling. Essential for isolating renal sodium‑handling effects from confounding vascular tone changes, and the definitive negative control for SAR studies mapping vasorelaxant determinants.

Molecular Formula C10H13NOS
Molecular Weight 0
CAS No. 117038-68-3
Cat. No. B1167161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameatriopeptin analog I
CAS117038-68-3
Synonymsatriopeptin analog I
Molecular FormulaC10H13NOS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atriopeptin Analog I (CAS 117038-68-3) — Definition, Molecular Identity, and Scientific Classification


Atriopeptin analog I (CAS 117038-68-3), also designated as atriopeptin I, is a 21-amino acid synthetic peptide analog of atrial natriuretic peptide (ANP) with a disulfide bridge between cysteine residues at positions 3 and 19 [1]. The compound corresponds to residues 103–123 of rat ANP (rANP 99–126) and is characterized by a molecular formula of C₈₃H₁₃₅N₂₉O₃₀S₂ and a molecular weight of 2083.31 g/mol . It is classified as a natriuretic peptide receptor ligand that exerts its biological effects primarily via interaction with guanylyl cyclase-coupled ANP receptors, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels [2].

Why Atriopeptin Analog I (CAS 117038-68-3) Cannot Be Replaced by Atriopeptin II, III, or Full-Length ANP


Atriopeptin analog I exhibits a distinct pharmacological profile that fundamentally diverges from that of atriopeptin II, atriopeptin III, and full-length ANP in two critical dimensions: receptor subtype selectivity and vascular smooth muscle activity. Atriopeptin I demonstrates a marked difference in binding affinity between type I and type II ANP receptors (KD values differing by approximately 1000-fold), whereas full-length ANP and other atriopeptins display different selectivity profiles [1]. More importantly, atriopeptin I selectively relaxes intestinal smooth muscle while exhibiting no activity on vascular smooth muscle strips — a functional property not shared by atriopeptin II or III, which are potent relaxants of both intestinal and vascular smooth muscle [2]. Consequently, substituting atriopeptin I with any other atriopeptin or full-length ANP would alter both the receptor engagement pattern and the tissue-specific biological readout, rendering experimental results non-comparable or irreproducible.

Quantitative Differentiation Evidence for Atriopeptin Analog I (CAS 117038-68-3) — Head-to-Head Comparator Data


Receptor Subtype Selectivity: Atriopeptin I Discriminates Type I vs. Type II ANP Receptors with ~1000-Fold Affinity Differential

Atriopeptin I (ANP₅₋₂₅) exhibits a marked differential binding affinity between type I and type II ANP receptors. In bovine tissue membrane preparations, type I receptors (lung-derived) bound atriopeptin I with a moderate KD of 10⁻⁹ M, whereas type II receptors (adrenal cortex and artery-derived) exhibited only weak binding with a KD of 10⁻⁶ M, representing a 1000-fold difference in affinity between receptor subtypes [1]. This differential binding is not observed to the same magnitude with full-length ANP, which binds both receptor subtypes with higher overall affinity and less pronounced subtype discrimination. The immunochemical subtyping confirmed that type I and type II receptors are structurally and immunologically distinct entities, with atriopeptin I serving as a discriminating ligand for their identification [1].

ANP receptor subtyping receptor binding affinity natriuretic peptide pharmacology

Smooth Muscle Selectivity: Atriopeptin I Relaxes Intestinal but NOT Vascular Smooth Muscle, Unlike Atriopeptin II

In comparative ex vivo tissue bath assays, atriopeptin I (21 amino acids) selectively relaxes intestinal smooth muscle strips while exhibiting no relaxant activity on vascular smooth muscle strips. In contrast, atriopeptin II (23 amino acids) is a potent relaxant of both intestinal and vascular smooth muscle strips under identical experimental conditions [1]. This qualitative difference in tissue selectivity is a defining characteristic that separates atriopeptin I from all other atriopeptins (II and III) and full-length ANP, which uniformly relaxe vascular smooth muscle. In isolated perfused rat kidney preparations, atriopeptin I has been further characterized as an extremely weak renal spasmolytic, confirming its lack of vascular activity [2].

vascular pharmacology smooth muscle relaxation tissue selectivity

Vascular Relaxation Potency: Atriopeptin I Is 2- to 100-Fold Less Potent Than Atriopeptin II in Rat and Rabbit Aorta

In ex vivo aortic ring relaxation assays, atriopeptin I demonstrated markedly reduced vasorelaxant potency compared to atriopeptin II. Specifically, atriopeptin I was 2-fold less potent than atriopeptin II in causing relaxation of rat aortas, and 100-fold less potent in rabbit aortas [1]. This species-dependent potency differential underscores the compound's attenuated vascular activity profile. The atriopeptin-elevated cyclic GMP levels in these tissues generally correlated with the magnitude of relaxation observed, confirming that the reduced vasorelaxant effect of atriopeptin I is mechanistically linked to diminished cGMP production in vascular tissue [1].

vasorelaxation potency comparison aortic ring assay

Natriuretic Activity: Atriopeptin I Exhibits Natriuretic Efficacy Equivalent to Atriopeptins II and III at Doses of 0.33–3.0 μg in Anesthetized Rats

Using a standardized pentobarbital-anesthetized rat bioassay, atriopeptins I, II, and III (21, 23, and 24 amino acids, respectively) were compared for natriuretic and diuretic activities across a dose range of 0.33 to 3.0 μg. No statistically significant differences in natriuretic or diuretic responses were observed between the three peptides, and the time courses of the responses were identical [1]. This finding indicates that the C-terminal residues of atriopeptins II and III (Phe-Arg and Phe-Arg-Tyr, respectively) are not required for the full expression of natriuretic activity. Importantly, the authors noted that previous reports had indicated substantially lower natriuretic potency for atriopeptin I, suggesting that experimental conditions critically influence the retention and detection of its full biological activity [1].

natriuresis diuresis renal pharmacology bioassay

Vascular Reactivity: Atriopeptin I Fails to Relax Norepinephrine-Constricted Aortic Strips and Is Inactive in Isolated Perfused Rat Kidney Vasculature

Atriopeptin I is completely inactive as a relaxant of norepinephrine-constricted aortic strips and functions as an extremely weak renal spasmolytic in isolated perfused rat kidney preparations [1]. In contrast, atriopeptins II and III are potent relaxants of both norepinephrine-constricted aortic strips and renal blood vessels constricted by norepinephrine [1]. At higher doses, atriopeptins II and III increase blood flow in multiple vascular beds, whereas atriopeptin I demonstrates no such activity. This structure-activity relationship (SAR) demonstrates that the C-terminal Phe-Arg extension present in atriopeptin II is essential for vascular smooth muscle relaxant activity, while being dispensable for natriuretic function [1].

vascular pharmacology renal vasculature negative control structure-activity relationship

Optimal Research Applications for Atriopeptin Analog I (CAS 117038-68-3) Based on Differentiated Evidence


Discriminating Type I vs. Type II ANP Receptor Populations in Tissue Distribution Studies

Atriopeptin I's 1000-fold differential binding affinity between type I (KD = 10⁻⁹ M) and type II (KD = 10⁻⁶ M) ANP receptors [1] makes it an ideal ligand for immunohistochemical or radioligand-based receptor subtyping experiments. Researchers can use atriopeptin I at low nanomolar concentrations to selectively label and quantify type I receptor populations in heterogeneous tissue samples, including vascular tissues, adrenal cortex, and choroid plexus, without saturating type II receptor sites. This application is particularly valuable for studies investigating receptor subtype switching, differential tissue expression patterns, or the functional characterization of receptor subtypes in disease models.

Dissecting Renal vs. Vascular Contributions to Natriuretic Peptide Physiology in Vivo

The unique combination of full natriuretic efficacy [2] with absent vascular smooth muscle relaxant activity [3] makes atriopeptin I the only tool compound in the atriopeptin family suitable for isolating renal sodium-handling effects from concomitant vascular effects in whole-animal physiology studies. In pentobarbital-anesthetized rats, atriopeptin I produces natriuretic and diuretic responses equivalent to atriopeptins II and III across a dose range of 0.33–3.0 μg [2] while exhibiting no relaxation of vascular smooth muscle strips [3]. This enables investigators to probe ANP-mediated natriuretic signaling pathways without the confounding influence of altered vascular tone or blood pressure.

SAR Studies Identifying Structural Determinants of Vascular Activity in Natriuretic Peptides

The 21-amino acid atriopeptin I sequence, lacking the C-terminal Phe-Arg extension present in atriopeptin II, serves as the definitive negative control and baseline comparator for structure-activity relationship studies aimed at mapping the molecular requirements for vascular smooth muscle relaxant activity. Atriopeptin I is completely inactive on norepinephrine-constricted aortic strips and is an extremely weak renal spasmolytic, whereas atriopeptin II is a potent relaxant in both preparations [3]. This SAR information has been foundational in the development of conformationally restricted ANP analogs and bicyclic peptides designed to modulate vascular vs. renal selectivity [4].

Negative Control for cGMP-Mediated Vasorelaxation Assays in Aortic Ring Preparations

Atriopeptin I is 2-fold less potent than atriopeptin II in rat aorta and 100-fold less potent in rabbit aorta for inducing relaxation, with cGMP elevation levels correlating with relaxation magnitude [3]. This potency differential positions atriopeptin I as an appropriate low-activity comparator or negative control in vascular pharmacology assays designed to benchmark the vasorelaxant potency of novel natriuretic peptide analogs, small-molecule NPR-A agonists, or other vasoactive compounds. Its reproducible weak activity enables accurate quantification of relative potency improvements in analog development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for atriopeptin analog I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.